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molecular formula C4H5NS2 B8364769 5-Methylthioisothiazole

5-Methylthioisothiazole

Cat. No. B8364769
M. Wt: 131.2 g/mol
InChI Key: LRYMBQYPAJKHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04119718

Procedure details

Into a dry flask under N2 is added 4-cyano-3-hydroxy-5-methylthioisothiazole (8.6 g., 0.05 m.), DMF (120 ml.) and NaH (50% mineral oil, 2.5 g., 0.052 m.). After stirring at room temperature for 15 minutes, the tosylate of (S) 2-phenyl-3-tert. butylamino-5-hydroxymethyloxazolidine (0.05 m.) in DMF (80 ml.) is added and the solution heated at 80° C. with stirring. After 15 hours, the solution is cooled to 0°-10°, poured into H2O (600 ml.) and extracted with ether (4 × 100 ml.). The organic layer is washed with H2O (2 × 100 ml.) and 1N HCl (3 × 100 ml.). The acid layer is poured into NaOAc.3H2O (41 g., 0.3 m.) and the solution stirred at room temperature. After 5 hours, the solution is extracted with ether (2 × 100 ml.). The aqueous layer is neutralized with saturated Na2CO3 and extracted with CHCl3 (4 × 150 ml.). The organic layer is dried over Na2SO4, filtered and concentrated to dryness. The residue is chromatographed on silica gel 60 and the product eluted with CHCl3 saturated with ammonia. There is obtained 6.3 g. (42%) of (S) 4-cyano-3-tert. butylamino-2-hydroxypropoxy)-5-methylthioisothiazole, which on treatment with maleic yields the (S) 4-cyano-3-(3-tert. butylamino-2-hydroxypropoxy(-5-methylthioisothiazole hydrogen maleate salt hemihydrate, m.p. 199°-200° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Yield
42%

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4]([OH:10])=[N:5][S:6][C:7]=1[S:8][CH3:9])#N.[H-].[Na+].S(C1C=CC(C)=CC=1)([O-])(=O)=[O:14].O.[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29].[C:33]([C:35]1[C:36]([O:42][CH2:43][CH:44]([OH:51])[CH2:45][NH:46][C:47]([CH3:50])([CH3:49])[CH3:48])=[N:37][S:38][C:39]=1[S:40][CH3:41])#[N:34].[C:52]([C:54]1[C:55]([O:61][CH2:62][CH:63]([OH:70])[CH2:64][NH:65][C:66]([CH3:69])([CH3:68])[CH3:67])=[N:56][S:57][C:58]=1[S:59][CH3:60])#[N:53].[C:71]([OH:78])(=[O:77])/[CH:72]=[CH:73]\[C:74]([OH:76])=[O:75]>CN(C=O)C.O>[OH2:10].[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29].[C:33]([C:35]1[C:36]([O:42][CH2:43][CH:44]([OH:51])[CH2:45][NH:46][C:47]([CH3:49])([CH3:48])[CH3:50])=[N:37][S:38][C:39]=1[S:40][CH3:41])#[N:34].[C:52]([C:54]1[C:55]([O:61][CH2:62][CH:63]([OH:70])[CH2:64][NH:65][C:66]([CH3:68])([CH3:67])[CH3:69])=[N:56][S:57][C:58]=1[S:59][CH3:60])#[N:53].[C:71]([OH:78])(=[O:77])/[CH:72]=[CH:73]\[C:74]([OH:76])=[O:75].[CH3:9][S:8][C:7]1[S:6][N:5]=[CH:4][CH:3]=1.[OH2:14].[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29].[CH3:9][S:8][C:7]1[S:6][N:5]=[CH:4][CH:3]=1.[CH3:9][S:8][C:7]1[S:6][N:5]=[CH:4][CH:3]=1.[C:25]([OH:32])(=[O:31])/[CH:26]=[CH:27]\[C:28]([OH:30])=[O:29] |f:1.2,4.5.6.7.8,11.12.13.14.15,17.18.19.20.21|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C(#N)C=1C(=NSC1SC)O
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(\C=C/C(=O)O)(=O)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(\C=C/C(=O)O)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated at 80° C.
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
After 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to 0°-10°
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4 × 100 ml.)
WASH
Type
WASH
Details
The organic layer is washed with H2O (2 × 100 ml.) and 1N HCl (3 × 100 ml.)
ADDITION
Type
ADDITION
Details
The acid layer is poured into NaOAc.3H2O (41 g., 0.3 m.)
STIRRING
Type
STIRRING
Details
the solution stirred at room temperature
WAIT
Type
WAIT
Details
After 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with ether (2 × 100 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (4 × 150 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel 60
WASH
Type
WASH
Details
the product eluted with CHCl3 saturated with ammonia
CUSTOM
Type
CUSTOM
Details
There is obtained 6.3 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O.C(\C=C/C(=O)O)(=O)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(#N)C=1C(=NSC1SC)OCC(CNC(C)(C)C)O.C(\C=C/C(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%
Name
Type
product
Smiles
CSC1=CC=NS1
Name
Type
product
Smiles
O.C(\C=C/C(=O)O)(=O)O.CSC1=CC=NS1.CSC1=CC=NS1.C(\C=C/C(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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